molecular formula C10H12ClF2N B1492254 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride CAS No. 2098017-87-7

3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride

Cat. No. B1492254
M. Wt: 219.66 g/mol
InChI Key: SYLXTXVNLBKBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1203686-23-0 . It has a molecular weight of 201.67 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-fluorobenzyl)azetidine hydrochloride . The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 201.67 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Azetidine Derivatives in Neuroreceptor Imaging

Azetidine derivatives, such as those discussed by Doll et al. (1999), have been synthesized for their binding properties to nicotinic acetylcholine receptors (nAChR), with applications in positron emission tomography (PET) imaging for central nAChRs. This suggests potential research applications of 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride in neuroreceptor imaging and neuroscience research, particularly in studying nAChR distribution and activity in the brain [Doll et al., 1999].

Antiviral and Antibacterial Research

Kong et al. (1992) and Frigola et al. (1994) explored the antiviral and antibacterial activities of azetidine-containing compounds. While these studies focus on different structural analogs, they indicate that azetidine derivatives can be potent agents against viruses, including HIV, and bacteria. This opens avenues for 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride to be investigated for antimicrobial properties and its potential utility in developing new antimicrobial agents [Kong et al., 1992], [Frigola et al., 1994].

Cancer Research

Azetidine derivatives have shown promise in cancer research, as demonstrated by Rajulu et al. (2014), who synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones showing good growth inhibition against various cancer cell lines. This highlights the potential of 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride in cancer research, particularly in the synthesis of novel compounds with anticancer properties [Rajulu et al., 2014].

Chemical Synthesis and Drug Development

Research on azetidine-containing compounds like those by Van Hende et al. (2009) demonstrates their utility as building blocks in medicinal chemistry. This suggests that 3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride could be used in the synthesis of novel compounds with potential therapeutic applications, especially in designing molecules with enhanced pharmacological properties [Van Hende et al., 2009].

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoro-3-[(4-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-9-3-1-8(2-4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLXTXVNLBKBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride

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